molecular formula C9H17Cl2N3 B1458931 2-(1-methyl-1H-pyrazol-5-yl)piperidine dihydrochloride CAS No. 1609402-74-5

2-(1-methyl-1H-pyrazol-5-yl)piperidine dihydrochloride

Cat. No. B1458931
M. Wt: 238.15 g/mol
InChI Key: AVZTWGSUXMQXON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(1-methyl-1H-pyrazol-5-yl)piperidine dihydrochloride” is a chemical compound with the CAS Number: 1609402-74-5 . It has a molecular weight of 238.16 . The compound is a solid at room temperature .


Molecular Structure Analysis

The InChI Code for “2-(1-methyl-1H-pyrazol-5-yl)piperidine dihydrochloride” is 1S/C9H15N3.2ClH/c1-12-9(5-7-11-12)8-4-2-3-6-10-8;;/h5,7-8,10H,2-4,6H2,1H3;2*1H . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

“2-(1-methyl-1H-pyrazol-5-yl)piperidine dihydrochloride” is a solid at room temperature . It has a molecular weight of 238.16 .

Scientific Research Applications

Aurora Kinase Inhibitor

One of the applications of related compounds is as Aurora kinase inhibitors, which can be useful in treating cancer. The study presents a compound that inhibits Aurora A, a protein kinase involved in the regulation of cell division, suggesting its potential in cancer therapeutics (ロバート ヘンリー,ジェームズ, 2006).

Molecular Interaction Studies

Another study focused on the molecular interactions of a cannabinoid receptor antagonist, highlighting the structural and conformational analysis that underlies its binding to the CB1 receptor. This research offers insights into the drug design process for targeting cannabinoid receptors, which are significant in various physiological processes (J. Shim et al., 2002).

Anticholinesterase Agents

Research into pyrazoline derivatives for their anticholinesterase effects reveals their potential in treating neurodegenerative disorders. The study synthesizes new pyrazoline derivatives and evaluates their inhibitory effects on acetylcholinesterase and butyrylcholinesterase, enzymes relevant to Alzheimer's disease and other cognitive impairments (M. Altıntop, 2020).

Electrochemical Studies

Mannich bases bearing a pyrazolone moiety were synthesized and characterized, including electrochemical behavior analysis through polarography and cyclic voltammetry. This research contributes to the understanding of the electrochemical properties of these compounds, which is important for their potential application in various fields, including medicinal chemistry (K. Naik et al., 2013).

Safety And Hazards

The safety information and Material Safety Data Sheet (MSDS) for “2-(1-methyl-1H-pyrazol-5-yl)piperidine dihydrochloride” can be found online . It’s always important to handle chemical compounds safely and in accordance with the provided safety guidelines.

properties

IUPAC Name

2-(2-methylpyrazol-3-yl)piperidine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3.2ClH/c1-12-9(5-7-11-12)8-4-2-3-6-10-8;;/h5,7-8,10H,2-4,6H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVZTWGSUXMQXON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2CCCCN2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-methyl-1H-pyrazol-5-yl)piperidine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(1-methyl-1H-pyrazol-5-yl)piperidine dihydrochloride
Reactant of Route 2
2-(1-methyl-1H-pyrazol-5-yl)piperidine dihydrochloride
Reactant of Route 3
2-(1-methyl-1H-pyrazol-5-yl)piperidine dihydrochloride
Reactant of Route 4
2-(1-methyl-1H-pyrazol-5-yl)piperidine dihydrochloride
Reactant of Route 5
2-(1-methyl-1H-pyrazol-5-yl)piperidine dihydrochloride
Reactant of Route 6
2-(1-methyl-1H-pyrazol-5-yl)piperidine dihydrochloride

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